molecular formula C12H25NO B13570728 (4,4-Dimethyl-1-propoxycyclohexyl)methanamine

(4,4-Dimethyl-1-propoxycyclohexyl)methanamine

Cat. No.: B13570728
M. Wt: 199.33 g/mol
InChI Key: AQWJTAHGOZFXQJ-UHFFFAOYSA-N
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Description

(4,4-Dimethyl-1-propoxycyclohexyl)methanamine is an organic compound characterized by a cyclohexane ring substituted with a propoxy group and a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,4-Dimethyl-1-propoxycyclohexyl)methanamine typically involves the reaction of 4,4-dimethylcyclohexanone with propyl alcohol in the presence of an acid catalyst to form the intermediate 4,4-dimethyl-1-propoxycyclohexanol. This intermediate is then subjected to reductive amination using ammonia or an amine source to yield the final product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to optimize yield and purity. The use of zeolite catalysts and optimized reaction conditions, such as temperature and pressure, can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

(4,4-Dimethyl-1-propoxycyclohexyl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted cyclohexanes, alcohols, amines, and ketones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(4,4-Dimethyl-1-propoxycyclohexyl)methanamine has several scientific research applications:

Mechanism of Action

The mechanism by which (4,4-Dimethyl-1-propoxycyclohexyl)methanamine exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C12H25NO

Molecular Weight

199.33 g/mol

IUPAC Name

(4,4-dimethyl-1-propoxycyclohexyl)methanamine

InChI

InChI=1S/C12H25NO/c1-4-9-14-12(10-13)7-5-11(2,3)6-8-12/h4-10,13H2,1-3H3

InChI Key

AQWJTAHGOZFXQJ-UHFFFAOYSA-N

Canonical SMILES

CCCOC1(CCC(CC1)(C)C)CN

Origin of Product

United States

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